molecular formula C17H17BrN2O B12634982 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-65-2

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one

Cat. No.: B12634982
CAS No.: 919292-65-2
M. Wt: 345.2 g/mol
InChI Key: LSMQYPKRYBDAEI-UHFFFAOYSA-N
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Description

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position on the benzo[h]isoquinolin-1(2H)-one core structure

Properties

CAS No.

919292-65-2

Molecular Formula

C17H17BrN2O

Molecular Weight

345.2 g/mol

IUPAC Name

9-bromo-6-[2-(ethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one

InChI

InChI=1S/C17H17BrN2O/c1-2-19-7-5-11-9-12-6-8-20-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-4,6,8-10,19H,2,5,7H2,1H3,(H,20,21)

InChI Key

LSMQYPKRYBDAEI-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine. The reaction proceeds under controlled conditions, often requiring the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one. Reaction conditions often involve the use of solvents such as ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

Major products formed from these reactions include imines, amines, thioureas, and hydrazones. These products are often characterized by their unique spectroscopic properties, such as NMR and IR spectra, which provide insights into their structural features .

Scientific Research Applications

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes. These processes result in changes in fluorescence or colorimetric properties, allowing the detection of specific ions or molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of the ethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic compound belonging to the benzo[h]isoquinoline family. Its unique structure, characterized by a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

  • Molecular Formula : C₁₈H₁₈BrN₃O
  • Molecular Weight : 345.2 g/mol
  • CAS Number : 1183615-36-2

Antimicrobial Properties

Research indicates that 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Pathogen TypeActivity Observed
Gram-positiveEffective
Gram-negativeEffective

The compound's mechanism of action in microbial inhibition appears to involve disruption of cellular integrity and interference with metabolic processes.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets related to cancer pathways is under investigation.

Cancer TypeObserved Effect
Breast CancerInhibitory
Lung CancerInhibitory

The biological activity of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is attributed to its ability to interact with specific molecular targets. This interaction can alter cellular pathways crucial for disease progression. Notably, the compound may function as a chemosensor through photoinduced electron transfer (PET) or charge transfer processes, facilitating the detection of ions or molecules in biological systems.

Structure-Activity Relationship (SAR)

The unique structural features of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one contribute to its distinct biological activities compared to similar compounds. For instance:

Compound NameStructural FeaturesNotable Activities
6-Bromo-benzo[h]isoquinolin-1(2H)-oneLacks ethylaminoethyl groupAntimicrobial activity
9-Chloro-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-oneChlorine instead of brominePotential neuroprotective effects
9-Iodo-6-[3-(dimethylamino)propyl]benzo[h]isoquinolin-1(2H)-oneIodine substitutionAnticancer properties

The presence of the ethylaminoethyl group may enhance lipophilicity and facilitate better interaction with biological targets, leading to improved efficacy.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity Assessment : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, suggesting potential for therapeutic application.

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